1-Boc-3-cyclopentylidenepiperidine
Description
1-Boc-3-cyclopentylidenepiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyclopentylidene moiety at the 3-position. The Boc group enhances solubility in organic solvents and stabilizes the amine group during synthetic processes, while the cyclopentylidene substituent introduces steric and electronic effects that influence reactivity and molecular interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting central nervous system (CNS) disorders or as a precursor for complex heterocycles .
Properties
IUPAC Name |
tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-15(2,3)18-14(17)16-10-6-9-13(11-16)12-7-4-5-8-12/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBKIQCHBZJKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C2CCCC2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Summary
A representative and efficient synthetic method for 1-Boc-3-piperidone, which can be adapted for 1-Boc-3-cyclopentylidenepiperidine, involves:
Reduction of 3-pyridone to 3-hydroxypiperidine:
Using sodium borohydride in an alkaline aqueous solution, 3-pyridone is reduced to 3-hydroxypiperidine. Reaction conditions vary from -5 °C to 100 °C over 0.5 to 10 hours. Extraction and concentration yield the crude hydroxypiperidine intermediate.BOC Protection of Piperidine Nitrogen:
The 3-hydroxypiperidine is reacted with tert-butyl dicarbonate under alkaline conditions (e.g., sodium hydroxide or triethylamine) in an organic solvent at temperatures between -10 °C and 50 °C for 30 minutes to 10 hours. This step yields 1-Boc-3-hydroxypiperidine after neutralization, extraction, drying, and concentration.Oxidation to 1-Boc-3-piperidone:
The hydroxyl group is oxidized, often via Oppenauer oxidation or other catalytic methods, at 30 °C to 150 °C for 1 to 24 hours using suitable ketones and catalysts. The crude product is purified by filtration, extraction, drying, and concentration.Purification:
Final purification is achieved by reduced-pressure distillation to obtain high-purity 1-Boc-3-piperidone (yield approximately 80%, purity >98%).
Reaction Conditions and Yields
| Step | Reactants/Conditions | Time | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-pyridone + Sodium borohydride + Alkali | 0.5–10 h | -5 to 100 | - | - | Extraction and concentration required |
| 2 | 3-hydroxypiperidine + tert-butyl dicarbonate | 0.5–10 h | -10 to 50 | - | - | Alkaline medium, neutralization needed |
| 3 | 1-Boc-3-hydroxypiperidine + ketone + catalyst | 1–24 h | 30 to 150 | - | - | Filtration and extraction post-reaction |
| 4 | Reduced pressure distillation | - | - | ~80 | >98 | Industrially suitable purification |
Source: Adapted from CN103304472A patent describing an efficient, low-pollution synthesis of 1-Boc-3-piperidone.
Incorporation of Cyclopentylidene Moiety
The cyclopentylidene group can be introduced via condensation or cyclization reactions on the 1-Boc-3-piperidone intermediate or its derivatives. While explicit protocols for 1-Boc-3-cyclopentylidenepiperidine are scarce, analogous methods include:
- Aldol-type condensations or Knoevenagel reactions between the 3-piperidone carbonyl and cyclopentanone or cyclopentanal derivatives to form the cyclopentylidene double bond.
- Catalytic cyclization or dehydration steps to stabilize the cyclopentylidene ring fused or attached to the piperidine ring.
These transformations typically require mild heating (50–120 °C) and may use acid or base catalysts depending on the substrates.
Alternative Synthetic Approaches and Related Compounds
Benzyl Protection and Deprotection Route
Another reported method for synthesizing Boc-protected piperidine derivatives involves:
- Formation of N-benzyl-3-hydroxypiperidine via reaction of 3-hydroxypyridine with benzyl bromide followed by sodium borohydride reduction.
- BOC protection of the nitrogen under palladium-carbon catalysis with hydrogen atmosphere.
- Oxidation using dimethyl sulfoxide and oxalyl chloride to yield N-Boc-3-piperidone.
This method offers a shorter synthetic route with easier purification and a total yield around 42% with >98% purity.
Preparation of 4-Boc-aminopiperidine as a Related Example
The preparation of 4-Boc-aminopiperidine involves:
- Refluxing N-benzyl-4-piperidone with ammonium chloride and trimethyl orthoformate in methanol.
- Reaction with tert-butyl carbamate at elevated temperatures (80–110 °C) with continuous removal of methanol.
- Catalytic hydrogenation using palladium on carbon to remove benzyl protection and obtain the Boc-protected amine with yields above 80% and high purity.
This demonstrates the utility of protecting group strategies and catalytic hydrogenation in piperidine derivative synthesis, which can be adapted for 1-Boc-3-cyclopentylidenepiperidine.
Summary and Recommendations for Industrial Synthesis
| Aspect | Details |
|---|---|
| Starting Materials | 3-pyridone or 3-hydroxypyridine derivatives |
| Key Reagents | Sodium borohydride, tert-butyl dicarbonate, ketones (for oxidation), catalysts |
| Reaction Conditions | Mild to moderate temperatures (-5 to 150 °C), alkaline to neutral pH, hydrogen atmosphere for deprotection |
| Purification Methods | Extraction, filtration, drying, reduced-pressure distillation |
| Yields and Purity | Up to 80% yield for 1-Boc-3-piperidone intermediate, purity >98% |
| Environmental Considerations | Low-pollution methods with minimized waste water and residues are feasible |
| Industrial Suitability | Methods are scalable with simple operations and mild conditions |
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-cyclopentylidenepiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Boc-3-cyclopentylidenepiperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Boc-3-cyclopentylidenepiperidine involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other positions on the molecule. The cyclopentylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 1-Boc-3-cyclopentylidenepiperidine with structurally related Boc-protected piperidine derivatives:
Q & A
Q. What are the common synthetic routes for introducing the Boc group to the piperidine ring in 1-Boc-3-cyclopentylidenepiperidine?
The Boc (tert-butoxycarbonyl) group is typically introduced via a two-step process: (1) activation of the piperidine nitrogen using a base (e.g., triethylamine or NaH) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), followed by (2) reaction with di-tert-butyl dicarbonate (Boc anhydride). Reaction conditions (temperature, solvent polarity, and stoichiometry) influence yield and purity. For example, THF at 0–5°C may minimize side reactions compared to DCM at room temperature .
Q. Which analytical techniques are critical for characterizing 1-Boc-3-cyclopentylidenepiperidine?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm Boc group integration and cyclopentylidene geometry.
- HPLC-MS for purity assessment, especially to detect deprotection byproducts.
- FT-IR to verify carbonyl stretching (~1680–1720 cm⁻¹) from the Boc group. Physical properties like density (e.g., ~1.107 g/cm³) and molecular weight (201.26 g/mol for similar Boc-piperidines) should align with literature benchmarks .
Q. How does the Boc group influence the stability of 1-Boc-3-cyclopentylidenepiperidine under acidic/basic conditions?
The Boc group provides temporary protection for the piperidine nitrogen, stabilizing the compound during storage and synthetic steps. However, it is labile under strong acids (e.g., TFA) or prolonged basic conditions, leading to deprotection. Stability tests in solvents like methanol or DMF at varying pH (3–10) are recommended to optimize reaction workflows .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for cyclopentylidene ring formation?
Discrepancies in yields (e.g., 40–85%) may arise from substrate steric effects or competing side reactions (e.g., ring-opening). A stepwise approach is advised:
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediates.
- Computational modeling : Use DFT calculations to assess transition-state energies for cyclization vs. alternative pathways.
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to non-polar alternatives .
Q. What experimental strategies validate the biological activity of 1-Boc-3-cyclopentylidenepiperidine in enzyme inhibition assays?
- Target selection : Prioritize enzymes with known piperidine-binding pockets (e.g., kinases, proteases).
- Dose-response curves : Use IC₅₀ values to quantify potency, comparing against controls like 1-Boc-4-anilinopiperidine.
- Structural analysis : Co-crystallization or molecular docking can elucidate interactions between the cyclopentylidene moiety and active sites. Contradictory activity data across studies may reflect assay variability (e.g., buffer pH, co-solvents) .
Q. How can researchers optimize the scalability of 1-Boc-3-cyclopentylidenepiperidine synthesis while maintaining purity?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for Boc protection steps, reducing side product formation.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water (3:1) efficiently removes unreacted Boc anhydride. Pilot-scale trials should prioritize reproducibility over speed, with purity ≥95% confirmed by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
